molecular formula C11H14N4O B13489218 2-Amino-4-(1h-indazol-1-yl)butanamide

2-Amino-4-(1h-indazol-1-yl)butanamide

Cat. No.: B13489218
M. Wt: 218.26 g/mol
InChI Key: HAHWSGREPDUJHT-UHFFFAOYSA-N
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Description

2-Amino-4-(1H-indazol-1-yl)butanamide is a compound that features an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1H-indazol-1-yl)butanamide typically involves the formation of the indazole ring followed by the introduction of the butanamide side chain. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1H-indazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-(1H-indazol-1-yl)butanamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Biological Activity

2-Amino-4-(1H-indazol-1-yl)butanamide is a compound of interest due to its potential pharmacological activities, particularly in the fields of anti-inflammatory and enzyme inhibition. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indazole moiety linked to a butanamide chain. This structural configuration is essential for its biological activity.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of this compound. In particular, it has shown significant activity against:

  • α-Amylase : A key enzyme in carbohydrate metabolism, where inhibition can lead to decreased glucose absorption. The compound demonstrated comparable efficacy to standard inhibitors like acarbose.
Compound% Inhibition (Mean ± SEM)
This compound51.61 ± 0.54
Acarbose91.58 ± 1.89

This data indicates that the compound could serve as a lead molecule for developing new antidiabetic agents .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8.

CompoundIL-6 Inhibition (%)IL-8 Inhibition (%)
This compound63%49%
Indomethacin (Standard)50%45%

These results suggest that the compound may be effective in treating inflammatory conditions by modulating cytokine expression .

Case Studies

Several case studies have been documented regarding the biological effects of related compounds containing the indazole structure:

  • Study on Anti-diabetic Effects : A study demonstrated that compounds similar to this compound significantly reduced blood glucose levels in diabetic models, highlighting their potential as therapeutic agents in diabetes management .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

The biological activity of this compound is believed to stem from its ability to interact with specific enzyme active sites, thereby inhibiting their function. For α-amylase inhibition, the compound likely mimics substrate interactions, preventing carbohydrate breakdown and glucose release.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-amino-4-indazol-1-ylbutanamide

InChI

InChI=1S/C11H14N4O/c12-9(11(13)16)5-6-15-10-4-2-1-3-8(10)7-14-15/h1-4,7,9H,5-6,12H2,(H2,13,16)

InChI Key

HAHWSGREPDUJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCC(C(=O)N)N

Origin of Product

United States

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